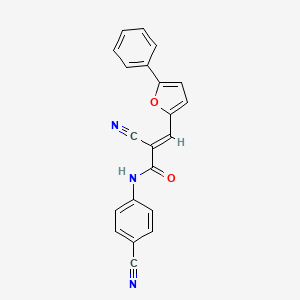![molecular formula C18H20BrN3O2 B5509954 N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)
N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Schiff bases, including compounds similar to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, typically involves a condensation reaction between an aldehyde and an amine. For example, the synthesis of related compounds has been achieved by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, showcasing the versatility of Schiff base chemistry in producing compounds with varied substituents and structural features (Zhu & Qiu, 2011).
Molecular Structure Analysis
Schiff bases like N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide exhibit interesting molecular structures characterized by the presence of an azomethine (C=N) bond. Crystal structure analyses have revealed that such compounds can crystallize in various space groups, displaying diverse molecular geometries and intermolecular interactions, including hydrogen bonding, which can influence their physical and chemical properties (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity of Schiff bases is predominantly centered around the azomethine bond, which can undergo various chemical transformations, including hydrogenation, oxidation, and reactions with nucleophiles. These reactions expand the utility of Schiff bases in organic synthesis and the preparation of a wide range of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of Schiff bases, such as solubility, melting point, and crystalline structure, can vary significantly depending on the substituents present on the phenyl rings and the nature of the aldehyde and amine precursors used in their synthesis. These properties are crucial for determining the compound's applicability in different areas, including material science and drug formulation.
Chemical Properties Analysis
Schiff bases exhibit a variety of chemical properties, including the ability to act as ligands in coordination chemistry, forming complexes with different metal ions. This ability is attributed to the lone pair of electrons on the nitrogen atom of the azomethine group, which can coordinate to metal centers, leading to complexes with interesting catalytic, magnetic, and optical properties.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Schiff base compounds, including those with structures similar to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, have been synthesized and evaluated for their potential anticancer activity. For instance, the synthesis and evaluation of certain 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed their anticancer potential against a variety of cancer types, including non-small cell lung, colon, breast, and leukemia, among others (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, another study highlighted the antibacterial and antifungal activities of Schiff base compounds, suggesting their potential in fighting microbial infections (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antioxidant Properties
Research on Schiff bases and their tautomers, including compounds with structural similarities to N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, has also focused on their antioxidant activity. A theoretical study indicated that certain Schiff bases and their tautomers exhibit significant antioxidant behavior through mechanisms such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), with some compounds showing greater antioxidant power than ascorbic acid (Ardjani & Mekelleche, 2017).
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-17-9-7-16(8-10-17)20-11-3-6-18(23)22-21-13-14-4-2-5-15(19)12-14/h2,4-5,7-10,12-13,20H,3,6,11H2,1H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCFDCZRRGWAE-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)
![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)